4-(6-Aminopyridin-3-yl)benzonitrile
Overview
Description
“4-(6-Aminopyridin-3-yl)benzonitrile” is a chemical compound with the molecular formula C13H9N3 . It is a crystalline, yellow solid that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a benzonitrile group . The compound has a molecular weight of 207.23 g/mol.Physical And Chemical Properties Analysis
“this compound” appears as a crystalline, yellow solid. It has low water solubility and high melting and boiling points.Scientific Research Applications
Liquid Crystalline Behavior and Photophysical Properties
Compounds structurally similar to 4-(6-Aminopyridin-3-yl)benzonitrile, specifically 4-(2-(4-alkoxyphenyl)-6-methoxypyridin-4-yl)benzonitriles, have been synthesized and studied for their liquid crystalline behavior and photophysical properties. These compounds exhibit liquid crystalline phases, such as the nematic phase and orthorhombic columnar phase, depending on the length of the alkoxy chain. They are also noted for their blue light emission, making them potential candidates for optoelectronic applications (Ahipa et al., 2014).
Antimicrobial Activity
Another study synthesized a variety of derivatives attached to a moiety structurally related to this compound, focusing on their antimicrobial activities. These compounds showed significant efficacy against various gram-positive and gram-negative bacteria, as well as fungi, suggesting their potential use in antimicrobial treatments (Abd El-Meguid, 2014).
Molecular Structure and Spectroscopy
Further research into the molecular structures and spectroscopy of compounds similar to this compound revealed insights into their optoelectronic properties. For example, pyrazole compounds were synthesized and characterized, indicating potential applications in optoelectronics due to their interesting geometric parameters and electronic properties (Bharathi & Santhi, 2017).
Drug Development and Biological Screening
Compounds related to this compound were used in drug development, particularly as histamine H3 receptor antagonists, suggesting their potential in treating central nervous system disorders (Black et al., 2007). Moreover, the synthesis and biological screening of metal(II) complexes derived from a related ligand indicated their potential in cancer treatment due to their cytotoxic effects on various cancer cell lines (Konakanchi et al., 2021).
Corrosion Inhibition
In the field of materials science, derivatives of benzonitriles (structurally related to this compound) were investigated as corrosion inhibitors for mild steel in acidic conditions. These studies provide insights into the molecular interactions and the efficacy of these compounds in protecting industrial materials (Chaouiki et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-(6-aminopyridin-3-yl)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-7-9-1-3-10(4-2-9)11-5-6-12(14)15-8-11/h1-6,8H,(H2,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQNCDYDLFBAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801292678 | |
Record name | 4-(6-Amino-3-pyridinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
503536-78-5 | |
Record name | 4-(6-Amino-3-pyridinyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=503536-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(6-Amino-3-pyridinyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801292678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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